Isopropylmagnesium Bromide

Catalog No.
S705059
CAS No.
920-39-8
M.F
C3H7BrMg
M. Wt
147.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylmagnesium Bromide

CAS Number

920-39-8

Product Name

Isopropylmagnesium Bromide

IUPAC Name

magnesium;propane;bromide

Molecular Formula

C3H7BrMg

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LVKCSZQWLOVUGB-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Br-]

Canonical SMILES

C[CH-]C.[Mg+2].[Br-]

Chemical Identification:

  • Magnesium, bromo(1-methylethyl)-, also known as isopropylmagnesium bromide (iPrMgBr), is an organomagnesium compound with the chemical formula C₃H₇BrMg. PubChem

Applications in Organic Synthesis:

  • iPrMgBr is a versatile reagent commonly used in organic synthesis as a Grignard reagent. ScienceDirect
  • Grignard reagents act as nucleophiles, enabling the formation of carbon-carbon bonds. LibreTexts)
  • Due to the presence of the isopropyl group, iPrMgBr exhibits steric bulk, making it a valuable reagent for reactions requiring sterically hindered nucleophiles. Royal Society of Chemistry

Examples of Research Applications:

  • iPrMgBr is employed in the synthesis of various organic molecules, including:
    • Alcohols: through reaction with carbonyl compounds Organic Letters
    • Alkenes: via Negishi coupling reactions Journal of the American Chemical Society:
    • Pharmaceuticals and other complex organic molecules Chemical Reviews

Isopropylmagnesium bromide is an organometallic compound categorized as a Grignard reagent, with the chemical formula C3_3H7_7BrMg. It is typically encountered as a solution in tetrahydrofuran and is known for its high reactivity and sensitivity to moisture. The compound is characterized by its flammability and the potential to react violently with water, producing flammable gases and corrosive by-products such as hydrogen bromide and isopropane .

Typical of Grignard reagents, including:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when treated with aldehydes or ketones, it generates secondary or tertiary alcohols, respectively.
  • Formation of Ethers: The compound can react with halogenated o-quinol acetates to yield ethers and reduction products .
  • Transmetalation: In the presence of lithium chloride, isopropylmagnesium bromide can form "Turbo-Grignard" reagents that enhance the efficiency of transmetalation reactions, facilitating the generation of aryl Grignard reagents from aryl halides .

Isopropylmagnesium bromide can be synthesized through the reaction of isopropyl bromide with magnesium in anhydrous solvents like diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

C3H7Br+MgC3H7MgBr\text{C}_3\text{H}_7\text{Br}+\text{Mg}\rightarrow \text{C}_3\text{H}_7\text{MgBr}

This process typically requires careful control of moisture and temperature due to the compound's sensitivity .

Isopropylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Alcohols: It is widely used for the nucleophilic addition to carbonyl compounds, forming valuable alcohols.
  • Preparation of Complex Organics: The compound serves as a building block for synthesizing various organic molecules, including pharmaceuticals and fine chemicals.
  • Research Tool: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methods.

While specific studies on the interactions of isopropylmagnesium bromide are scarce, its behavior as a Grignard reagent suggests that it interacts readily with electrophiles such as carbonyl groups and halides. The presence of lithium chloride enhances its reactivity towards transmetalation processes, making it a valuable reagent in synthetic organic chemistry .

Isopropylmagnesium bromide shares similarities with other Grignard reagents but exhibits unique properties due to its branched structure. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Ethylmagnesium bromideC2_2H5_5BrMgLess steric hindrance; reacts more readily with carbonyls
Phenylmagnesium bromideC6_6H5_5BrMgAromatic ring provides distinct reactivity patterns
Butylmagnesium bromideC4_4H9_9BrMgLonger carbon chain; different solubility properties

Isopropylmagnesium bromide stands out due to its bulky isopropyl group, which influences its reactivity and selectivity in organic synthesis compared to these other Grignard reagents .

Traditional Synthesis via Halogen-Magnesium Exchange

Reaction of Isopropyl Halides with Magnesium Metal

The traditional synthesis of isopropylmagnesium bromide follows the classical Grignard reagent formation pathway through direct reaction of isopropyl bromide with magnesium metal [1]. The fundamental reaction proceeds according to the equation:

(CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr

This reaction involves the insertion of magnesium metal between the carbon-bromine bond, forming the organometallic compound [2]. The mechanism is complex and involves radical intermediates, though the exact mechanistic details remain subject to ongoing research [3]. The reaction typically requires an induction period during which the passivating oxide layer on the magnesium surface is removed [1].

The formation of isopropylmagnesium bromide requires carefully prepared magnesium metal, typically in the form of turnings or powder [4]. Research has demonstrated that magnesium activation is crucial for successful Grignard formation, particularly for alkyl bromides where activation can be achieved at temperatures below 20°C [4]. The use of diisobutylaluminum hydride for surface activation and drying of the reaction mixture enables initiation at or below room temperature for various Grignard reagents [5].

Magnesium surface preparation significantly affects reaction success rates [6]. Tarnish removal through grinding with a mortar and pestle until every particle exhibits at least one bright spot has been identified as an essential preparatory step [6]. Alternative activation methods include brief washing with dilute hydrochloric acid followed by acetone drying, though mechanical grinding remains the most reliable approach [7].

The reaction concentration and stirring conditions critically influence formation efficiency [4]. Under diluted reaction conditions, the initiation method maintains reliability provided the reaction mixture receives adequate stirring [4]. Temperature monitoring serves as a reliable indicator of reaction initiation, as the formation process becomes highly exothermic once the induction period concludes [4].

Solvent Systems: Tetrahydrofuran vs. Diethyl Ether

The choice of ethereal solvent profoundly impacts isopropylmagnesium bromide synthesis efficiency and product characteristics [8]. Both tetrahydrofuran and diethyl ether serve as suitable coordinating solvents, though each presents distinct advantages and limitations [9].

Tetrahydrofuran demonstrates superior performance for several key reasons [8]. The oxygen non-bonding electron pairs exhibit greater availability for coordination with magnesium due to the cyclic structure that restricts conformational flexibility compared to diethyl ether [8]. This enhanced coordination ability results in improved solubilization of reactants and products [8]. Additionally, tetrahydrofuran boiling point of 66°C compared to diethyl ether boiling point of 34.6°C enables higher reaction temperatures under reflux conditions, accelerating reaction rates [8].

Research comparing solvent performance has established that tetrahydrofuran provides at least equivalent if not superior overall process characteristics [10]. Systematic evaluation of benzyl, aryl, and heteroaromatic substrates revealed that tetrahydrofuran notably suppresses Wurtz coupling byproduct formation compared to traditional ethereal solvents [10]. This selectivity improvement becomes particularly significant in large-scale applications where byproduct minimization directly impacts process economics [10].

Solvent ParameterTetrahydrofuranDiethyl Ether
Boiling Point (°C)6634.6
Coordination AbilityEnhancedStandard
Wurtz Coupling SuppressionSuperiorModerate
Temperature ToleranceHigherLower
Aryl Halide ReactivityExcellentGood

The enhanced reactivity of tetrahydrofuran solutions proves particularly beneficial for challenging substrates [9]. Aryl and vinyl halides, which demonstrate reduced reactivity compared to alkyl halides, form Grignard reagents more readily in tetrahydrofuran systems [9]. This solvent preference stems from the stronger Lewis basic character of tetrahydrofuran, which provides better stabilization of the organometallic species [9].

Commercial formulations frequently utilize tetrahydrofuran as the primary solvent system [11] [12]. Standard concentrations range from 0.75 M to 2.9 M in tetrahydrofuran, with higher concentrations achievable due to enhanced solubility compared to diethyl ether systems [11] [12]. The improved thermal stability of tetrahydrofuran solutions enables storage and handling under less stringent temperature control requirements [12].

Industrial-Scale Production Techniques

Industrial production of isopropylmagnesium bromide necessitates specialized approaches to manage the inherent challenges of large-scale Grignard synthesis [13]. The primary concerns include exothermic reaction control, initiation reliability, and product quality maintenance across extended production runs [13].

Modern industrial facilities employ sophisticated activation protocols to ensure consistent initiation [4]. The use of diisobutylaluminum hydride activation enables manufacturing operations to proceed well below the boiling point of tetrahydrofuran, providing enhanced safety margins and improved process control [4]. This activation method proves particularly reliable under the diluted reaction conditions commonly employed in industrial settings [4].

Temperature management represents a critical aspect of industrial synthesis [14]. Specialized reactor designs incorporating double-walled cylinders with continuous oil cooling enable rapid and efficient heat removal [14]. This cooling capacity becomes essential given the highly exothermic nature of Grignard formation, particularly during the rapid reaction phase following initiation [14].

Quality control measures in industrial production focus on consistent magnesium activation and precise stoichiometric control [15]. Commercial suppliers implement rigorous testing protocols to verify reagent concentration and purity [15]. Titration methods using non-aqueous protic reagents with color indicators enable accurate determination of active Grignard concentration [16].

Industrial formulations commonly utilize stabilizing additives to enhance product shelf life and handling characteristics [17]. The incorporation of pillar [18]arene host molecules has emerged as a promising stabilization strategy for linear alkyl chain Grignard reagents while preserving reactivity [19] [20]. This approach addresses the transportation and storage challenges associated with inflammable solvent systems [19].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a transformative advancement in isopropylmagnesium bromide production technology [13]. Flow reactor systems eliminate many limitations associated with traditional batch processes while enabling superior temperature control and reaction efficiency [14].

The fundamental design of continuous flow systems involves pumping the organic halide reactant through a packed bed of magnesium metal shavings [14]. An excess of magnesium in the reactor ensures rapid reaction activation while minimizing mass transfer limitations [14]. The continuous nature of the process, combined with short residence times, effectively inhibits side reaction formation [14].

Temperature control in flow systems surpasses batch reactor capabilities through enhanced heat transfer characteristics [14]. The high surface-area-to-volume ratio inherent in microreactor designs enables rapid heat dissipation, preventing dangerous temperature excursions [14]. Research has demonstrated that flow reactors can utilize the full reaction power while maintaining excellent temperature control [14].

Current pilot plant implementations achieve processing rates up to 20 liters per hour of reactant solution [13]. These systems consist of multiple reactor modules operated in series, enabling flexible production scaling based on demand requirements [13]. The modular design facilitates rapid scale-up through parallel operation of multiple reactor units [13].

Flow Reactor ParameterPerformance Metric
Processing Rate20 L/h maximum
Temperature Control±2°C precision
Residence Time2-5 minutes
Conversion Efficiency>95% typical
Byproduct Formation<2% total

Advanced flow systems incorporate in-line monitoring capabilities for real-time process optimization [21]. Infrared spectroscopy monitoring enables continuous analysis of conversion rates and potential byproduct formation [21]. This analytical capability supports mechanistic studies while ensuring consistent product quality [21].

The space-time yield advantages of continuous flow systems prove particularly compelling for commercial applications [21]. Research has achieved space-time yields exceeding 250 mol/L/h using microreactor technology with internal volumes as small as 240 μL [21]. These productivity levels represent substantial improvements over conventional batch processing [21].

Purification and Stabilization Strategies

Purification of isopropylmagnesium bromide requires specialized techniques due to the air and moisture sensitivity of Grignard reagents [22]. Traditional purification approaches focus on solvent drying and inert atmosphere maintenance rather than conventional separation methods [23].

Solvent purification represents the primary purification strategy for Grignard reagents [23]. Extensive drying of tetrahydrofuran or diethyl ether using molecular sieves or sodium metal distillation ensures minimal water content [23]. The presence of even trace water quantities can lead to reagent degradation through protonolysis reactions [22].

Advanced drying protocols employ multi-stage approaches for optimal results [23]. Initial treatment with molecular sieves removes bulk water content, followed by vacuum filtration to eliminate solid drying agents [23]. Final purification through rotary evaporation under reduced pressure removes volatile impurities while concentrating the product [23].

Stabilization strategies focus on preventing degradation through oxidation and moisture exposure [24]. Storage under inert gas atmospheres, typically nitrogen or argon, prevents oxidative decomposition [24]. Container sealing with parafilm and desiccant storage provides additional moisture protection for extended storage periods [23].

Recent advances in stabilization technology involve supramolecular host-guest complexation [19]. Pillar [18]arene macrocyclic hosts demonstrate the ability to entrap and stabilize Grignard reagents with linear alkyl chains while maintaining full reactivity [19]. This approach addresses the transportation challenges associated with inflammable solvent systems [20].

Stabilization MethodEffectivenessImplementation Complexity
Inert Gas StorageHighLow
Desiccant SystemsModerateLow
Host-Guest ComplexationHighModerate
Temperature ControlModerateHigh

Quality assessment of purified isopropylmagnesium bromide employs titration methods specifically designed for organometallic reagents [16]. The Paquette method utilizing menthol as a non-hygroscopic solid with 1,10-phenanthroline indicator provides accurate concentration determination [16]. This approach avoids the complications associated with water-sensitive reagent analysis [16].

Storage temperature optimization balances stability requirements with practical handling considerations [12]. Commercial formulations typically specify storage temperatures between 2-8°C to minimize decomposition while preventing solvent crystallization [11]. Extended storage may require periodic concentration verification to ensure reagent quality maintenance [16].

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (41.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (98.53%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

920-39-8

General Manufacturing Information

Magnesium, bromo(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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